Cas no 80869-94-9 (1,2-Benzenediol,4-(1,1-dimethylethyl)-, 1,2-diacetate)

80869-94-9 structure
Product name:1,2-Benzenediol,4-(1,1-dimethylethyl)-, 1,2-diacetate
1,2-Benzenediol,4-(1,1-dimethylethyl)-, 1,2-diacetate Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol,4-(1,1-dimethylethyl)-, 1,2-diacetate
- (2-acetyloxy-4-tert-butylphenyl) acetate
- ACETIC ACID 2-ACETOXY-4-TERT-BUTYLPHENYL ESTER
- 4-tert-Butylcatechol, diacetate
- DTXSID10344482
- InChI=1/C14H18O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h6-8H,1-5H3
- NBDHUKNVZPIOEW-UHFFFAOYSA-
- (2-acetyloxy-5-tert-butylphenyl) acetate
- ACETICACID2-ACETOXY-4-TERT-BUTYLPHENYLESTER
- 80869-94-9
- 4-tert-Butyl-O-phenylene diacetate
- 2-(Acetyloxy)-4-tert-butylphenyl acetate #
- 4-t-butyl-o-phenylene diacetate
- NBDHUKNVZPIOEW-UHFFFAOYSA-N
- 4-tert-Butyl-1,2-diacetoxybenzene
- SCHEMBL17953132
-
- Inchi: InChI=1S/C14H18O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h6-8H,1-5H3
- InChI Key: NBDHUKNVZPIOEW-UHFFFAOYSA-N
- SMILES: CC(=O)OC1=C(C=C(C=C1)C(C)(C)C)OC(=O)C
Computed Properties
- Exact Mass: 250.12050905g/mol
- Monoisotopic Mass: 250.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6Ų
- XLogP3: 3.1
1,2-Benzenediol,4-(1,1-dimethylethyl)-, 1,2-diacetate Related Literature
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
80869-94-9 (1,2-Benzenediol,4-(1,1-dimethylethyl)-, 1,2-diacetate) Related Products
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